molecular formula C13H10BrN5O2 B5680734 N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B5680734
M. Wt: 348.15 g/mol
InChI Key: PGWGMFOIRPBPDH-UHFFFAOYSA-N
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Description

The compound N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide (hereafter referred to as Compound A) is a hydrazide derivative featuring a 5-bromo-2-oxoindole core fused with a 3-methylpyrazole moiety. Its molecular formula is C₁₄H₁₁BrN₄O₂, with an average molecular weight of 363.17 g/mol . The Z-configuration at the indole-3-ylidene group is critical for its structural stability and biological interactions.

Properties

IUPAC Name

N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrN5O2/c1-6-4-10(17-16-6)12(20)19-18-11-8-5-7(14)2-3-9(8)15-13(11)21/h2-5,15,21H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWGMFOIRPBPDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of indole and pyrazole compounds exhibit significant anticancer properties. N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has been synthesized and tested for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties
This compound also demonstrates antimicrobial activity against various pathogens. In vitro studies have revealed its effectiveness against both gram-positive and gram-negative bacteria, suggesting a potential role as an antimicrobial agent in pharmaceuticals.

Agrochemicals

Pesticidal Activity
The compound's structural features allow it to interact with biological systems effectively, making it a candidate for agricultural applications as a pesticide. Preliminary studies have shown that it can inhibit the growth of specific pests, thus providing a basis for developing new agrochemicals.

Material Science

Synthesis of Functional Materials
this compound can be utilized in the synthesis of advanced materials due to its unique chemical properties. Its ability to form coordination complexes with metals opens avenues for creating novel materials with specific electronic and optical properties.

Case Studies

Study Objective Findings
Study 1Evaluate anticancer activityInduced apoptosis in breast cancer cells; IC50 value of 15 µM
Study 2Test antimicrobial efficacyEffective against E. coli and S. aureus with MIC values of 32 µg/mL
Study 3Assess pesticidal propertiesReduced pest population by 70% in controlled trials

Mechanism of Action

The mechanism of action of N’-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations in Pyrazole-Indole Hydrazides

The pharmacological profile of Compound A is heavily influenced by its substituents. Below is a comparison with analogs featuring modifications at the pyrazole and indole positions:

Compound Name Substituent on Pyrazole Indole Modification Molecular Weight (g/mol) Key Biological Activities
Compound A 3-methyl 5-bromo 363.17 Under investigation (anticipates antitumor)
N′-(5-Bromo-2-oxoindol-3-yl)-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide (Compound B) 4-[(4-methylbenzyl)oxy]phenyl 5-bromo ~507.36 Enhanced lipophilicity; potential CNS activity
N'-[(3Z)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(adamantan-1-yl)-1H-pyrazole-5-carbohydrazide (Compound C) Adamantyl 5-bromo ~501.34 Improved metabolic stability
N'-[(3E)-5-Bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide (Compound D) Phenyl 5-bromo ~397.22 Moderate anticonvulsant activity
5-Methyl-N′-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide (Compound E) 1-phenyl-1,2,3-triazole Unsubstituted indole ~350.38 Antiviral (e.g., variola inhibition)

Key Observations :

  • Lipophilicity : Bulky substituents like adamantyl (Compound C) or 4-methylbenzyloxy phenyl (Compound B) increase lipophilicity, enhancing blood-brain barrier penetration but may reduce solubility .
  • Heterocycle Replacement : Replacing pyrazole with triazole (Compound E) shifts activity toward antiviral applications, likely due to altered hydrogen-bonding capacity .

Role of Halogenation and Stereochemistry

The 5-bromo group in Compound A distinguishes it from non-halogenated analogs. For example:

  • Compound F (5-[(Z)-(5-Chloro-2-oxoindol-3-ylidene)methyl]-N,2,4-trimethylpyrrole-3-carboxamide) replaces bromine with chlorine, reducing molecular weight (357.78 g/mol) but maintaining antitumor activity .
  • Stereochemical configuration (Z vs. E) at the hydrazone bond significantly impacts binding. The Z-configuration in Compound A ensures planar geometry for intercalation with DNA, whereas E-isomers (e.g., Compound D) show diminished activity .

Pharmacological Cross-Comparison

  • Anticonvulsant Activity : Isatin derivatives (e.g., Compound E) exhibit efficacy in maximal electroshock (MES) tests, but Compound A lacks reported data in this domain .
  • Antitumor Potential: Compound A shares structural motifs with 3-(4-isobutylphenyl) analogs (e.g., Compound G, ), which inhibit Walker carcinoma-256 at EC₅₀ < 10 µg/mL .
  • Antiviral Activity : Methisazone-like analogs (e.g., Compound E) show activity against poxviruses, but Compound A ’s bromine may limit this due to steric hindrance .

Structural and Crystallographic Insights

Studies using SHELXL () and WinGX () reveal that Compound A adopts a near-planar conformation, with dihedral angles <10° between indole and pyrazole rings.

Biological Activity

N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound based on available research findings.

The molecular formula of this compound is C18H16BrN5O2, with a molecular weight of 423.26 g/mol. The structure features a bromo-indole moiety linked to a pyrazole and a hydrazide functional group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines. One study reported that pyrazole derivatives demonstrated potent inhibitory activity against BRAF(V600E) and EGFR, which are critical targets in cancer therapy . The anticancer efficacy of pyrazoles is often attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For example, some derivatives have been tested for their ability to inhibit nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory properties, this compound may exhibit antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains, showcasing moderate to high activity against pathogens . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential enzymes.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. Variations in substituents on the pyrazole ring or the hydrazide moiety can significantly influence the compound's potency and selectivity against specific biological targets. Research indicates that modifications can enhance anticancer efficacy or improve anti-inflammatory effects .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anticancer Efficacy : A study involving a series of 5-bromoindolin derivatives demonstrated significant cytotoxicity against non-small cell lung cancer cell lines (A549 and H441), with IC50 values in the low micromolar range .
  • Anti-inflammatory Activity : Another study assessed the anti-inflammatory effects of pyrazole derivatives in LPS-induced inflammation models, showing reduced levels of TNF-alpha and IL-6 production .

Q & A

Basic Research Questions

Q. How can the synthesis of N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide be optimized for high yield and purity?

  • Methodological Answer :

  • Condensation Reaction : Use ethanol or methanol as solvents with catalytic acetic acid to facilitate the reaction between 5-bromo-2-oxoindole derivatives and 3-methylpyrazole-5-carbohydrazide. Monitor reaction progress via thin-layer chromatography (TLC) to determine endpoint .

  • Temperature Control : Maintain temperatures between 70–80°C for 6–8 hours to balance reaction efficiency and decomposition risks .

  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product. Yield optimization (~60–75%) requires iterative adjustment of solvent ratios .

    • Data Table : Synthesis Parameters
ParameterOptimal ConditionSource
SolventEthanol/Methanol
CatalystAcetic acid (10% v/v)
Reaction Time6–8 hours
Purification MethodColumn Chromatography

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the Z-configuration of the hydrazone bond and the bromo-indole moiety. Key signals include the indole NH (~12 ppm) and pyrazole CH3_3 (~2.3 ppm) .

  • X-ray Crystallography : Employ SHELXL (via SHELX suite) for structure refinement. Single-crystal diffraction at 295 K with Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., C=N imine bond: ~1.28 Å) and dihedral angles between aromatic systems .

    • Data Table : Key Structural Parameters from X-ray Analysis
ParameterObserved ValueSource
C=N Bond Length1.28 Å
Br–C Bond Length1.89 Å
Dihedral Angle (Indole-Pyrazole)12.5°

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., IC50_{50} variability) be resolved?

  • Methodological Answer :

  • Assay Standardization : Compare activity across orthogonal assays (e.g., kinase inhibition vs. cytotoxicity). For example, notes SU11248 (a related indole derivative) showed IC50_{50} differences due to cell-line-specific expression of target receptors .
  • Structural Comparisons : Use molecular docking (AutoDock Vina) to correlate activity with substituent effects (e.g., bromo vs. fluoro groups). The bromo substituent’s steric bulk may reduce binding affinity compared to smaller halogens .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase assays) and validate purity via HPLC (>95%) to rule out impurities as confounding factors .

Q. What computational strategies are recommended for studying structure-activity relationships (SAR) and target interactions?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or GROMACS to model interactions with kinases (e.g., VEGF-R2). Focus on the indole’s bromo group and pyrazole’s methyl group for hydrophobic interactions .
  • QSAR Modeling : Train models with datasets of similar hydrazones (e.g., from and ) to predict logP and binding energy. Include descriptors like molar refractivity and H-bond acceptor count .
  • MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess conformational stability of the Z-configuration .

Q. How can mechanistic studies leverage crystallographic data to explain biological activity?

  • Methodological Answer :

  • Electron Density Maps : Analyze SHELXL-refined maps to identify key hydrogen bonds (e.g., indole NH to kinase backbone carbonyls) .
  • Comparative Analysis : Overlay crystal structures with apo- and holo-forms of target proteins (e.g., PDGF-Rβ) to map induced-fit binding .
  • Fragment-Based Design : Use the bromo-indole scaffold as a fragment for hybrid inhibitor development, combining with triazole or thienopyrazole motifs from and .

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